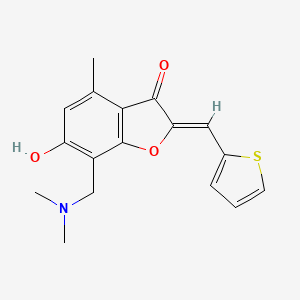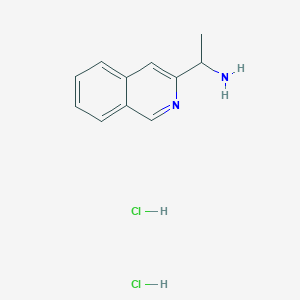
1-Isoquinolin-3-ylethanamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isoquinolin-3-ylethanamine;dihydrochloride is a chemical compound related to the isoquinoline family, which is a group of heterocyclic aromatic organic compounds. Isoquinolines and their derivatives are of significant interest due to their presence in various natural products and their pharmacological activities. The compound is likely to possess a basic nitrogen atom, making it amenable to forming a dihydrochloride salt, which could enhance its solubility in water and potentially modify its pharmacological properties.
Synthesis Analysis
The synthesis of isoquinoline derivatives can be complex, involving multiple steps and various reaction conditions. For instance, the synthesis of tetrahydroisoquinoline derivatives has been achieved through reactions such as the Pictet-Spengler reaction, which is a classical method for constructing these heterocycles . The reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine has been studied, leading to the formation of tetrahydroisoquinoline carboxylic acids . Additionally, the synthesis of 1-substituted tetrahydrobenz[g]isoquinoline-5,10-diones has been reported, which involves an activated Pictet-Spengler reaction followed by oxidation . These methods could potentially be adapted for the synthesis of 1-Isoquinolin-3-ylethanamine;dihydrochloride.
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is characterized by the presence of a nitrogen atom within a bicyclic ring system. This nitrogen atom plays a crucial role in the chemical behavior of these compounds. X-ray crystallography has been used to determine the molecular structure of related compounds, providing insights into their conformation and electronic structure . The dihydrochloride salt form of 1-Isoquinolin-3-ylethanamine would likely exhibit a protonated nitrogen atom, which could influence its molecular geometry and intermolecular interactions.
Chemical Reactions Analysis
Isoquinoline derivatives can undergo various chemical reactions, including dehydrochlorination, tautomerization, and nucleophilic substitution . The presence of a basic nitrogen atom allows for reactions such as protonation-deprotonation equilibria, which are relevant in the formation of salts like dihydrochlorides. The reactivity of the compound can also be influenced by substituents on the isoquinoline ring, as seen in the formation of 3-methyl-1a,7b-dihydro-1H-cycloprop[c]isoquinoline from a cyclopropylamine precursor .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Isoquinolin-3-ylethanamine;dihydrochloride would be influenced by its salt form. Dihydrochloride salts typically have higher melting points and greater water solubility compared to their free base forms. The presence of the isoquinoline ring system can also confer certain optical properties, such as UV absorption, which can be analyzed through spectroscopic methods. The pharmacological properties of isoquinoline derivatives have been extensively studied, with some showing activity at dopamine receptors and adrenoceptors . These activities are often related to the specific substituents and the overall molecular conformation of the compounds.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound has been utilized in the synthesis of new 1,3-disubstituted isoquinolines through a microwave-accelerated reaction, showcasing its role in facilitating complex chemical transformations (Prabakaran, Manivel, & Khan, 2010).
- It serves as a precursor in the preparation of various isoquinoline derivatives, contributing to the development of new chemical entities and understanding of isoquinoline chemistry (Wei-yi, 2006).
- The compound is involved in research on the transformation of isoquinolines in gas phase reactions, providing insights into the behavior of these molecules under specific conditions (Thevis, Kohler, Schlörer, & Schänzer, 2008).
Biological and Pharmacological Applications
- Studies have explored the therapeutic potential of isoquinoline alkaloids, including their binding with nucleic acids. This research informs drug design and highlights the biomedical significance of compounds like 1-Isoquinolin-3-ylethanamine dihydrochloride (Bhadra & Kumar, 2011).
- Investigation into antimicrobial and antifungal activities of certain isoquinoline derivatives provides a foundation for developing new treatments in infectious diseases (Сурикова, Михайловский, & Одегова, 2014).
Drug Development and Synthesis
- Research into asymmetric hydrogenation processes for isoquinoline compounds contributes to the synthesis of complex pharmaceuticals, exemplifying the compound's role in drug development (Ruzic, Pečavar, Prudic, Kralj, Scriban, & Zanotti-gerosa, 2012).
- Isoquinoline alkaloids' transformation and metabolite studies enhance understanding of their effects in biological systems and potential therapeutic applications (El-Aasr, Eliwa, Albadry, Ibrahim, Kabbash, Meepagala, Khan, Khan, & Ross, 2021).
Safety and Hazards
Propriétés
IUPAC Name |
1-isoquinolin-3-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.2ClH/c1-8(12)11-6-9-4-2-3-5-10(9)7-13-11;;/h2-8H,12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXRGFKJZKKQQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=N1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isoquinolin-3-ylethanamine;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2506271.png)

![1-(3-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2506273.png)
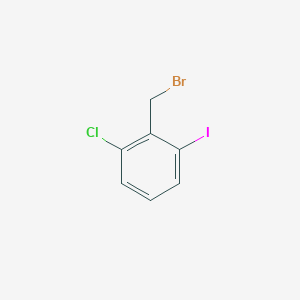
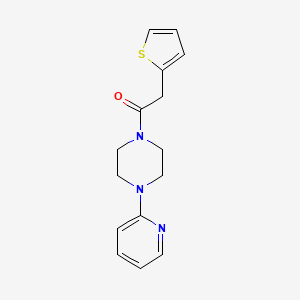
![Ethyl 5-acetamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2506278.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[2,4-dioxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2506280.png)


![N-(sec-butyl)-3-(2-methyl-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2506283.png)
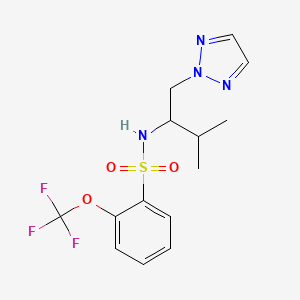
![3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide](/img/structure/B2506287.png)
